Methabenzthiazuron
Overview
Description
Synthesis Analysis
While specific details on the synthesis of methabenzthiazuron are not directly covered in the provided papers, its chemical structure and the nature of its synthesis likely involve the combination of benzothiazole and urea derivatives. The synthesis methods aim to optimize yield and purity, considering its application as a herbicide.
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its herbicidal activity. As a urea derivative, its molecular framework includes a benzothiazole ring which is essential for its mode of action as a photosynthesis inhibitor. This structural feature allows it to interfere with the electron transport chain in photosynthesis, leading to the inhibition of weed growth.
Chemical Reactions and Properties
This compound undergoes various chemical reactions under environmental conditions, including photodegradation and microbial transformation. Studies have shown that it can be degraded photochemically in the presence of photocatalysts like decatungstate anion in water, leading to the formation of products such as nitrate, sulphate, and ammonium (Allaoui, Malouki, & Wong-Wah-Chung, 2011). Additionally, this compound can be transformed by microorganisms and solar light into less toxic metabolites, demonstrating the compound's susceptibility to biotic and abiotic degradation pathways (Malouki, Giry, Besse, Combourieu, Sancelme, Bonnemoy, Richard, & Delort, 2003).
Scientific Research Applications
Agricultural Applications : Methabenzthiazuron has been shown to increase nodulation, nitrogenase activity, vegetative growth, leaf nitrogen content, fruits, and seed production in Vicia faba (Vidal et al., 1992). It acts as a preemergence herbicide inhibiting photosynthetic electron transport, affecting physiological parameters like leaf senescence, greening, and carbohydrate content in wheat crops (Vidal, Miranda, Rodríguez, & Simón, 1990). Additionally, it increases chlorophyll and xanthophyll contents in Hordeum vulgare seedlings, similar to metabolic alterations found in shade-adapted leaves (Kleudgen, 1978).
Weed Control : It effectively controls Phalaris minor and Avena ludoviciana in wheat without phytotoxic effects on the crop (Gill & Brar, 1977). In peas, its pre-emergence application provided efficient weed control, but its post-emergence application was inferior (Sandhu, Kolar, & Brar, 1980).
Environmental Impact : this compound temporarily inhibits primary production in aquatic environments at concentrations above standard laboratory test thresholds (Wellmann, Ratte, & Heimbach, 1998). Its metabolites bind to specific entities in humic acid, demonstrating the complexity of its interactions in environmental systems (Koglin, Meier, & Vereecken, 2006).
Analytical Techniques : The chemical can be determined in agricultural products by HPLC with a UV detector, showing a high recovery range and low detection limit (Kobayashi et al., 1997). It undergoes chemical transformation in the solid state, forming a binary eutectic system with water vapor (Ksia̧ążczak & Ksia̧ążczak, 1995).
Biodegradation : this compound can be oxidized into a less toxic metabolite by Aspergillus niger (Malouki et al., 2003). The photodegradation of this compound is highly non-specific and accelerated in the presence of nitrate or nitrite ions (Malouki, Lavédrine, & Richard, 2005).
Mechanism of Action
Target of Action
Methabenzthiazuron, a herbicide, primarily targets the photosystem II in plants . The photosystem II is a crucial component of the photosynthetic apparatus, responsible for the initial steps of photosynthesis, which involves the absorption of light and the splitting of water .
Mode of Action
This compound acts by inhibiting photosynthesis in plants . It binds to the QB-binding niche of the D1 protein, which is a part of the photosystem II . This binding prevents the transfer of electrons to plastoquinone, a molecule involved in the electron transport chain . This interference disrupts the production of ATP and NADPH, which are essential for the synthesis of carbohydrates and other compounds in plants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthetic electron transport chain in photosystem II . By inhibiting this pathway, this compound disrupts the production of ATP and NADPH . These molecules are crucial for various downstream processes, including the synthesis of carbohydrates and other compounds. The disruption of these processes ultimately leads to the death of the plant .
Pharmacokinetics
It’s known that this compound is a selective herbicide primarily absorbed through the roots
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of photosynthesis, leading to the death of the plant . On a molecular level, it prevents the transfer of electrons to plastoquinone, disrupting the production of ATP and NADPH . On a cellular level, this disruption leads to the accumulation of reactive oxygen species within the chloroplast, causing damage to the photosynthetic apparatus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil properties can affect the extractability of this compound . The herbicide’s performance correlates highly with the adsorption capacity of soil-derived matrices . Furthermore, this compound’s effects on plankton communities were studied in outdoor microcosms, showing that light intensity, temperature, nutrients, competition, and herbicide concentrations influenced the phytoplankton population dynamics .
Safety and Hazards
Future Directions
The (Thio)urea Benzothiazole derivatives, including Methabenzthiazuron, have demonstrated a great variety of biological activities . Scientists dedicated to medicinal chemistry and the pharmaceutical industry will find useful information for the design and synthesis of this interesting group of compounds with the aim of repurposing these compounds .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10/h3-6H,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVIAQKBTUQODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037570 | |
Record name | Methabenzthiazuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18691-97-9 | |
Record name | Methabenzthiazuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18691-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methabenzthiazuron [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018691979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methabenzthiazuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methabenzthiazuron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHABENZTHIAZURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82NPF43P0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Methabenzthiazuron?
A1: this compound acts as a photosynthetic inhibitor. [] It disrupts the photosynthetic process by inhibiting Photosystem II, specifically by blocking electron transport between QA and QB. [] This disruption ultimately leads to the death of susceptible plants.
Q2: What are the initial effects observed in plants treated with this compound?
A2: One of the first observable effects is the inhibition of photosynthetic oxygen evolution. [] This leads to a decreased concentration of soluble reducing sugars, which are essential for plant growth and development. []
Q3: Does this compound induce any long-term physiological changes in plants?
A3: Interestingly, research indicates that wheat plants treated with this compound exhibit certain physiological adaptations. [] These include delayed chlorophyll breakdown, an increased chlorophyll a/b ratio, enlarged chloroplasts, increased soluble amino acid and protein concentrations, and increased in vitro nitrate reductase activity. [] These adaptations resemble the plant's natural response to low light conditions. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C10H10N4OS2 and a molecular weight of 266.35 g/mol. []
Q5: How does temperature affect the degradation of this compound in soil?
A5: Studies show that this compound degradation in soil is significantly influenced by temperature. [] At lower temperatures (10°C and below), degradation is significantly reduced, with minimal activity observed at 0°C. [] Daily temperature fluctuations have a minimal impact, but prolonged temperature increases at 20°C lead to a marked increase in degradation. []
Q6: Does the presence of organic matter influence the persistence of this compound in soil?
A6: Yes, research indicates that the presence of organic matter, such as maize straw, can enhance the degradation of this compound in soil. [, ] This is likely due to increased microbial activity stimulated by the organic amendment. [, ]
Q7: Is this compound prone to aging in soil, and if so, what are the implications?
A7: Yes, this compound exhibits aging in soil, leading to a time-dependent increase in sorption. [] This aging process can influence its bioavailability and subsequent degradation. [] Soils with lower organic carbon content tend to exhibit more pronounced aging, potentially due to reduced microbial activity and increased binding to inner soil particles. []
Q8: What analytical methods are commonly used for the detection and quantification of this compound?
A8: Several analytical methods are employed for this compound analysis. Gas chromatography equipped with a nitrogen/phosphorus detector has been used for residue analysis in soil, lentil, and hay samples. [] High-performance liquid chromatography (HPLC) with UV detection is another common technique used for quantifying this compound in various matrices, including agricultural products [] and drinking water. []
Q9: Has there been any proficiency testing conducted for this compound residue analysis in soil?
A9: Yes, proficiency testing has been conducted to assess the reliability and accuracy of residue analysis methods for this compound in soil. [] This involved distributing fortified soil samples to participating laboratories and evaluating their performance based on Z-scores. []
Q10: What are the primary pathways of this compound degradation in the environment?
A10: Research suggests that this compound degradation in the environment primarily involves the benzene ring, either through hydroxylation or cleavage. [] This contradicts previous assumptions of degradation occurring primarily through N-dealkylation of the urea chain. [] Microbial degradation by specific microorganisms, such as Aspergillus niger, plays a significant role, with the formation of 6-hydroxythis compound as a key metabolite. []
Q11: How does the degradation of this compound in soil affect its bioavailability to plants?
A11: Studies utilizing [carbonyl-14C]this compound indicate that the bioavailability of aged and non-extractable residues in soil is significantly reduced compared to freshly applied this compound. [] The uptake of aged residues by maize plants was found to be significantly lower than that of freshly applied residues. [] This suggests that aging and subsequent binding to soil components can reduce the potential for plant uptake and subsequent effects.
Q12: Are there any alternative herbicides that have been investigated for controlling similar weed species as this compound?
A12: Yes, several other herbicides have been investigated for controlling weed species susceptible to this compound. Some of these alternatives include ethofumesate, mecoprop, metamitron, chlortoluron, diuron, isoproturon, and terbutryn. [, , , , , , , , , , , , , , ] The effectiveness of these alternatives can vary depending on the specific weed species, crop tolerance, and environmental factors.
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